molecular formula C12H16N2O4 B12799625 Benzene, 1,2-bis(dimethylcarbamyloxy)- CAS No. 63884-50-4

Benzene, 1,2-bis(dimethylcarbamyloxy)-

Cat. No.: B12799625
CAS No.: 63884-50-4
M. Wt: 252.27 g/mol
InChI Key: FZGVIEAHUXJJJI-UHFFFAOYSA-N
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Description

This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. The compound is structurally related to carbamate esters, which are known for applications in agrochemicals and pharmaceuticals due to their hydrolytic stability and bioactivity .

Properties

CAS No.

63884-50-4

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C12H16N2O4/c1-13(2)11(15)17-9-7-5-6-8-10(9)18-12(16)14(3)4/h5-8H,1-4H3

InChI Key

FZGVIEAHUXJJJI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC=C1OC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-bis(dimethylcarbamyloxy)- typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is the nucleophilic aromatic substitution of a benzene derivative with appropriate reagents. The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process .

Industrial Production Methods

In industrial settings, the production of Benzene, 1,2-bis(dimethylcarbamyloxy)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and acylation to introduce the dimethylcarbamyloxy groups onto the benzene ring .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-bis(dimethylcarbamyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzene, 1,2-bis(dimethylcarbamyloxy)- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(dimethylcarbamyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data

Table 1: Interaction Energies and Geometries (Adapted from )

Compound Interaction Energy (kJ/mol) Geometry (Boron Centers)
1,2-bis(dichloroboryl)benzene -120 to -150 Planar (neutral), Tetrahedral (anionic)
Carbamoyloxy analogs Not reported Likely planar due to resonance

Table 2: Solubility Trends (Inferred)

Compound Solubility in Water Solubility in Organic Solvents
Benzene, 1,2-dimethoxy- Low High (e.g., ethanol, ether)
Carbamoyloxy derivatives Very low Moderate (e.g., DMSO, acetone)

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